3-Bromo-3',4'-difluorobenzophenone

Description

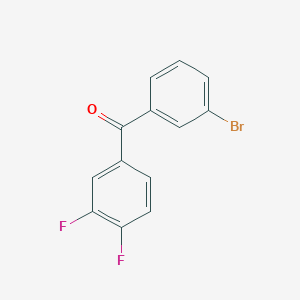

3-Bromo-3',4'-difluorobenzophenone (CAS 844879-35-2) is a halogenated aromatic ketone with the molecular formula C₁₃H₇BrF₂O and a molecular weight of 297.09 g/mol. Structurally, it features a benzophenone backbone substituted with bromine at the 3-position and fluorine atoms at the 3' and 4' positions of the second aromatic ring (Figure 1). This compound exhibits a melting point of 57–60°C and is classified as an irritant, requiring safety precautions such as protective gloves and eyewear during handling .

Its synthesis typically involves Friedel-Crafts acylation and Suzuki coupling reactions. For example, describes a multi-step route starting from 3-bromo-4-fluorotoluene, proceeding through oxidation, chlorination, and coupling with fluorobenzene to introduce the difluorophenyl moiety . The compound’s bromine and fluorine substituents make it a versatile intermediate in pharmaceuticals and polymers, particularly in designing polyether ether ketone (PEEK) derivatives with tailored thermal and mechanical properties .

Properties

IUPAC Name |

(3-bromophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMRCWGRNCWZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373632 | |

| Record name | 3-Bromo-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-35-2 | |

| Record name | (3-Bromophenyl)(3,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method includes the reaction of 3-bromobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,4’-difluorobenzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of 3-bromo-3’,4’-difluorobenzhydrol.

Oxidation: Formation of 3-bromo-3’,4’-difluorobenzoic acid.

Scientific Research Applications

3-Bromo-3’,4’-difluorobenzophenone is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations :

- Halogen Positional Effects : The 3',4'-difluoro substitution in the target compound contrasts with 3',5'-difluoro (Ref: 54-PC2351), which likely alters crystallinity and solubility due to steric and electronic differences .

- Bromine vs.

- Chlorine Substitution : The dichloro-trifluoro derivative () exhibits higher molecular weight and greater halogen diversity, which may improve thermal stability in high-performance polymers .

Polymer Chemistry

- PEEK Derivatives: 4,4'-Difluorobenzophenone (CAS 345-92-6) is a benchmark monomer for PEEK synthesis via nucleophilic aromatic substitution (SNAr) with diols . The target compound’s bromine atom allows further functionalization (e.g., Suzuki coupling) to introduce pyridyl groups for metal-binding applications, as seen in ’s silver-complexed PEEK monomers .

- Halogen Impact: Chlorinated analogues (e.g., 3,4-dichloro-3',4',5'-trifluorobenzophenone) may offer enhanced flame retardancy but face challenges in synthesis purity compared to fluorinated/brominated counterparts .

Pharmaceutical Intermediates

- Nitro vs. Fluoro Groups: The nitro group in 3-bromo-3'-nitrobenzophenone facilitates reduction to amines for drug precursors, whereas fluorine in the target compound improves metabolic stability in bioactive molecules .

Biological Activity

3-Bromo-3',4'-difluorobenzophenone (CAS Number: 844879-35-2) is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the benzophenone backbone. The specific positioning of these halogens enhances the compound's reactivity and interaction with biological targets, making it a valuable subject of study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The bromine and fluorine atoms facilitate the formation of covalent bonds with nucleophilic sites on these biomolecules, potentially leading to:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering their activity and function, which is useful in biochemical studies .

- Protein-Ligand Interactions : It may act as a ligand for certain receptors or proteins, influencing signaling pathways .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.

- Anticancer Potential : Preliminary investigations have shown that derivatives of benzophenones can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines .

- Endocrine Disruption : Similar compounds have been studied for their potential endocrine-disrupting effects, particularly their interactions with estrogen receptors .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of halogenated benzophenones, this compound was found to significantly inhibit the activity of certain cytochrome P450 enzymes. This inhibition could lead to altered metabolism of drugs and other xenobiotics, highlighting its relevance in pharmacology .

Case Study 2: Anticancer Activity

Another research investigation focused on the anticancer effects of benzophenone derivatives. The study demonstrated that this compound inhibited the growth of HT-29 colon cancer cells through apoptosis induction. The mechanism involved the activation of caspase pathways, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Enzyme inhibition, anticancer |

| Benzophenone | No halogen substitutions | Moderate UV absorption |

| 4-Fluorobenzophenone | Fluorine substitution only | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.